molecular formula C10H8Cl5NO3 B4894082 2,5,5,6,6-Pentachloro-3-morpholin-4-ylcyclohex-2-ene-1,4-dione

2,5,5,6,6-Pentachloro-3-morpholin-4-ylcyclohex-2-ene-1,4-dione

Cat. No.: B4894082
M. Wt: 367.4 g/mol
InChI Key: WPYPHHOIDPOCSE-UHFFFAOYSA-N
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Description

2,5,5,6,6-Pentachloro-3-morpholin-4-ylcyclohex-2-ene-1,4-dione is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5,6,6-Pentachloro-3-morpholin-4-ylcyclohex-2-ene-1,4-dione typically involves the chlorination of specific precursors under controlled conditions. One common method involves the use of pyridine as a starting material, which is chlorinated using chlorine gas in the presence of a fixed-bed catalyst . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas safely. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,5,5,6,6-Pentachloro-3-morpholin-4-ylcyclohex-2-ene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the carbonyl groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce dechlorinated or reduced carbonyl products.

Scientific Research Applications

2,5,5,6,6-Pentachloro-3-morpholin-4-ylcyclohex-2-ene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5,5,6,6-Pentachloro-3-morpholin-4-ylcyclohex-2-ene-1,4-dione involves its interaction with molecular targets and pathways. The compound’s chlorine atoms and morpholine ring play crucial roles in its reactivity and binding to specific targets. These interactions can modulate biochemical pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,5,5,6,6-Octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine
  • 2,2,3,3,5,5,6,6-Octafluoro-4-(heptafluoropropyl)morpholine

Uniqueness

Compared to similar compounds, 2,5,5,6,6-Pentachloro-3-morpholin-4-ylcyclohex-2-ene-1,4-dione is unique due to its specific arrangement of chlorine atoms and the presence of a morpholine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,5,5,6,6-pentachloro-3-morpholin-4-ylcyclohex-2-ene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl5NO3/c11-5-6(16-1-3-19-4-2-16)8(18)10(14,15)9(12,13)7(5)17/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYPHHOIDPOCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C(C(C2=O)(Cl)Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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